2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-(1-benzyl-5-phenylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c19-17(22)13-23-18-20-11-16(15-9-5-2-6-10-15)21(18)12-14-7-3-1-4-8-14/h1-11H,12-13H2,(H2,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUXWWCGYLKVTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways and Methodological Approaches
Formation of the Imidazole-2-Thiol Core
The synthesis begins with the preparation of 1-benzyl-5-phenyl-1H-imidazole-2-thiol, a critical intermediate. Two primary methods dominate the literature:
Method A: Cyclocondensation of Benzylamine, Benzaldehyde, and Ammonium Thiocyanate
This approach adapts the Markwald synthesis, where equimolar quantities of benzylamine (1.07 g, 0.01 mol), benzaldehyde (1.06 g, 0.01 mol), and ammonium thiocyanate (0.76 g, 0.01 mol) are refluxed in ethanol (30–50 mL) for 4–6 hours. The reaction proceeds via the formation of a thiazolidine intermediate, which subsequently undergoes cyclization to yield the imidazole-2-thiol.
Method B: Carbon Disulfide-Mediated Cyclization
Ortho-phenylenediamine derivatives react with carbon disulfide under basic conditions. For instance, 1,2-diamino-4-benzyl-5-phenylbenzene (2.14 g, 0.01 mol) and carbon disulfide (0.76 mL, 0.012 mol) are stirred in ethanol with potassium hydroxide (1.12 g, 0.02 mol) at 80°C for 12 hours. The product is isolated via acidification (HCl, pH 3–4) and recrystallized from ethanol (yield: 68–72%).
Table 1: Comparison of Imidazole-2-Thiol Synthesis Methods
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| A | Benzylamine, benzaldehyde, NH4SCN | Ethanol | Reflux | 4–6 | 65–70 |
| B | o-Phenylenediamine, CS2, KOH | Ethanol | 80 | 12 | 68–72 |
Thioether Linkage Formation
The imidazole-2-thiol intermediate undergoes alkylation with chloroacetamide derivatives to install the thioacetamide moiety.
Method C: Potassium Carbonate-Mediated Alkylation
1-Benzyl-5-phenyl-1H-imidazole-2-thiol (0.002 mol, 0.5 g) is reacted with 2-chloroacetamide (0.19 g, 0.002 mol) in acetone (20 mL) containing potassium carbonate (0.27 g, 0.002 mol). The mixture is stirred at 60°C for 6 hours, filtered to remove KCl, and concentrated under reduced pressure. The crude product is recrystallized from ethanol (yield: 70–75%).
Method D: Phase-Transfer Catalysis
To enhance reaction efficiency, tetrabutylammonium bromide (TBAB, 0.05 g) is added as a catalyst. The thiol (0.5 g, 0.002 mol) and chloroacetamide (0.19 g) are stirred in dichloromethane (15 mL) with aqueous NaOH (10%, 5 mL) at room temperature for 3 hours. The organic layer is separated, dried (Na2SO4), and evaporated to afford the product (yield: 80–85%).
Table 2: Alkylation Conditions and Outcomes
| Method | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| C | K2CO3 | Acetone | 60 | 6 | 70–75 |
| D | NaOH/TBAB | CH2Cl2 | 25 | 3 | 80–85 |
Mechanistic Insights and Side Reactions
Alkylation Mechanism
The thiol group (-SH) attacks the electrophilic carbon of chloroacetamide in an SN2 displacement, releasing HCl. The use of bases like K2CO3 or NaOH neutralizes HCl, shifting the equilibrium toward product formation. Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity in biphasic systems.
Common Byproducts and Mitigation
- Over-Alkylation : Excess chloroacetamide may lead to diaryl sulfide formation. Controlled stoichiometry (1:1 thiol:chloroacetamide) and slow reagent addition minimize this.
- Hydrolysis : Chloroacetamide can hydrolyze to glycolic acid under prolonged basic conditions. Reactions are monitored via TLC (eluent: ethyl acetate/hexane, 1:1) to terminate at completion.
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones. This reaction is critical for modifying the compound’s electronic properties and biological activity.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| m-Chloroperbenzoic acid | Dichloromethane, 0–25°C | Sulfoxide derivative | 65–78% | |
| Hydrogen peroxide (H₂O₂) | Acetic acid, 50°C | Sulfone derivative | 55–70% |
Mechanism :
-
Sulfoxide formation : Electrophilic attack by peracids on the sulfur atom, followed by oxygen insertion.
-
Sulfone formation : Further oxidation of sulfoxides under stronger oxidizing conditions.
Reduction Reactions
The imidazole ring and thioether group participate in reduction processes, altering the compound’s aromaticity and reactivity.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium borohydride (NaBH₄) | Methanol, RT | Partially reduced imidazole derivative | 40–50% | |
| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran, reflux | Fully reduced thioether to thiol | 30–45% |
Mechanism :
-
Imidazole reduction : Hydride attack at the electron-deficient nitrogen centers, disrupting conjugation.
-
Thioether reduction : Cleavage of the C–S bond to generate thiols.
Nucleophilic Substitution
The thioether linkage serves as a site for nucleophilic displacement, enabling structural diversification.
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amines (e.g., NH₃) | DMF, 80°C | Thiol-amine adducts | 60–75% | |
| Thiols (e.g., HSCH₂CH₂SH) | K₂CO₃, ethanol, reflux | Disulfide derivatives | 50–65% |
Mechanism :
-
SN2 displacement : Nucleophilic attack at the sulfur atom, leading to bond cleavage and substitution.
Electrophilic Aromatic Substitution
The phenyl and benzyl groups on the imidazole ring undergo electrophilic substitution, enhancing functionalization.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0–5°C | Nitro-substituted derivative | 45–60% | |
| Bromination (Br₂/FeBr₃) | CH₂Cl₂, RT | Bromo-substituted derivative | 55–70% |
Mechanism :
-
Nitration/Bromination : Electrophilic attack at the para/ortho positions of the aromatic rings, stabilized by resonance.
Hydrolysis of Acetamide
The acetamide group undergoes hydrolysis under acidic or basic conditions, generating carboxylic acid derivatives.
| Conditions | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl, H₂O) | 6M HCl, reflux | Carboxylic acid derivative | 70–85% | |
| Basic (NaOH, H₂O) | 2M NaOH, 80°C | Sodium carboxylate | 65–80% |
Mechanism :
-
Acid-catalyzed hydrolysis : Protonation of the carbonyl oxygen, followed by nucleophilic water attack.
-
Base-catalyzed hydrolysis : Hydroxide ion attack at the carbonyl carbon.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
| Reaction Type | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 50–65% | |
| Heck reaction | Pd(OAc)₂, PPh₃ | Alkenylated derivatives | 40–55% |
Mechanism :
-
Oxidative addition of aryl halides to palladium, followed by transmetallation or insertion steps.
Biological Interaction Pathways
While not purely chemical reactions, the compound’s interactions with biological targets (e.g., enzymes) involve redox and coordination chemistry:
Scientific Research Applications
Structural Characteristics
The molecular formula of 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is C₁₈H₁₆N₂S, with a molecular weight of approximately 306.4 g/mol. The compound features:
- Imidazole Ring : Known for its role in biological systems, particularly in enzyme activity.
- Thioether Linkage : Influences the compound's conformation and reactivity.
- Phenyl Group : Enhances the compound's lipophilicity and potential interaction with biological targets.
The compound exhibits a range of biological activities that make it a candidate for drug development:
1. Enzyme Interaction
- The imidazole moiety can participate in hydrogen bonding and π-π interactions, crucial for binding to enzyme active sites.
- It has shown preliminary activity as a cholinesterase inhibitor, which is significant for treating neurodegenerative diseases like Alzheimer's disease by modulating neurotransmission.
2. Antimicrobial Properties
- Structural analogs of imidazole derivatives often exhibit antimicrobial effects. Studies suggest that this compound may influence biochemical pathways relevant to infectious diseases.
3. Antitumor Activity
- There is potential for this compound to exhibit antitumor effects based on its structural similarities to other known anticancer agents. Further studies are required to elucidate specific targets and mechanisms .
Case Study 1: Cholinesterase Inhibition
A study investigated the cholinesterase inhibitory activity of various imidazole derivatives, including this compound. Results indicated significant inhibition compared to control compounds, suggesting its potential utility in Alzheimer’s treatment.
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains. The compound exhibited moderate antibacterial activity, warranting further investigation into its mechanism of action and efficacy against resistant strains.
Mechanism of Action
The mechanism of action of 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The thioether and acetamide groups can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-2-phenylimidazole: Lacks the thioether and acetamide groups, resulting in different chemical properties and biological activities.
2-Mercaptoimidazole: Contains a thiol group instead of a thioether, leading to different reactivity and applications.
2-Acetamidoimidazole: Contains an acetamide group but lacks the benzyl and phenyl substituents, affecting its overall properties.
Uniqueness
2-((1-Benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of both the thioether and acetamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the imidazole ring makes it a versatile compound for various applications.
Biological Activity
2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including an imidazole ring and a thioether linkage. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms, which contribute to its potential biological activities.
Chemical Structure and Reactivity
The compound's structure allows for various chemical reactivities:
- Thioamide Group : This group is likely to engage in nucleophilic substitution reactions.
- Imidazole Ring : Known for its electron-rich nature, it may undergo electrophilic aromatic substitution.
These functional groups suggest that the compound could exhibit diverse biological activities, particularly in antimicrobial, anti-inflammatory, and antitumor domains .
Antimicrobial Activity
Research indicates that imidazole derivatives often possess antimicrobial properties. For instance, compounds similar to This compound have been shown to inhibit the growth of various bacterial and fungal species. The antimicrobial activity can be assessed using methods such as the tube dilution technique against Gram-positive and Gram-negative bacteria .
Anticancer Potential
The anticancer activity of imidazole-containing compounds has been extensively studied. For example, derivatives have demonstrated cytotoxic effects against human cancer cell lines. The structure-activity relationship (SAR) studies suggest that specific substitutions on the imidazole ring significantly enhance anticancer efficacy. In particular, compounds with electron-donating groups at strategic positions exhibit improved activity against cancer cell lines .
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxicity of various imidazole derivatives against colorectal carcinoma cell lines (HCT116). The results indicated that certain structural modifications led to enhanced potency compared to standard chemotherapeutic agents like doxorubicin .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | HCT116 |
| Compound B | 1.98 ± 1.22 | HCT116 |
The proposed mechanisms by which This compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in purine synthesis.
- Induction of Apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells through interactions with key proteins involved in cell survival .
Research Applications
The versatility of This compound extends beyond antimicrobial and anticancer applications:
- Medicinal Chemistry : It serves as a scaffold for developing new drugs targeting various diseases.
- Pharmaceutical Intermediates : Its unique structure allows it to be used in synthesizing active pharmaceutical ingredients.
- Materials Science : The compound's properties may be leveraged in developing new materials with specific electronic or optical characteristics .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended to optimize the yield and purity of 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide?
- Methodological Answer : Utilize solvent systems like DMF or ethanol under reflux conditions, as these are effective for imidazole-thioacetamide coupling reactions . Catalysts such as copper(I) iodide can enhance reaction efficiency. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via recrystallization or column chromatography. Final purity should be validated using melting point analysis, IR spectroscopy (to confirm thioether and acetamide functional groups), and NMR (¹H/¹³C) for structural elucidation .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic and elemental analysis is essential.
- IR Spectroscopy : Identify characteristic peaks for C=S (thioether, ~600–700 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
- NMR : ¹H NMR should resolve aromatic protons (6.5–8.5 ppm) and methylene groups adjacent to sulfur (~3.5–4.5 ppm). ¹³C NMR confirms carbonyl carbons (~170 ppm) .
- Elemental Analysis : Compare calculated vs. experimental C, H, N, and S percentages to validate purity (<0.4% deviation) .
Q. How can researchers address common impurities generated during synthesis?
- Methodological Answer : Key impurities include unreacted benzyl halides or residual thiol intermediates. Use gradient elution in HPLC (C18 column, acetonitrile/water mobile phase) to separate and quantify impurities. Recrystallization in ethanol or ethyl acetate removes hydrophobic byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate antimicrobial activity?
- Methodological Answer :
- Analog Synthesis : Introduce substituents at the benzyl (e.g., electron-withdrawing groups) or phenyl rings (e.g., halogens) to modulate electronic effects .
- Biological Assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) via MIC assays. Include positive controls like ciprofloxacin .
- Computational Docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., DNA gyrase). Prioritize analogs with favorable binding energies (<-7 kcal/mol) .
Q. What methodologies resolve contradictions between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Solubility Testing : Measure logP (octanol/water) to assess hydrophobicity. Improve bioavailability via PEGylation or pro-drug strategies if logP > 3 .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation. Use LC-MS to detect metabolites and modify vulnerable sites (e.g., methyl groups on imidazole) .
- In Silico ADMET : Predict absorption/distribution using SwissADME. Prioritize compounds with high gastrointestinal absorption and low CYP inhibition .
Q. How can environmental fate studies be designed to assess ecological risks?
- Methodological Answer :
- Degradation Pathways : Perform hydrolysis (pH 2–12), photolysis (UV light), and biodegradation (activated sludge) tests. Monitor parent compound and degradation products via HPLC-MS .
- Ecotoxicology : Use Daphnia magna acute toxicity assays (48-hr LC₅₀) and algal growth inhibition tests. Correlate results with predicted environmental concentrations (PECs) .
Q. What computational approaches elucidate the mechanism of action against cancer targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to kinases (e.g., EGFR) using GROMACS. Analyze hydrogen bonds and hydrophobic interactions over 100-ns trajectories .
- QSAR Modeling : Develop regression models (e.g., PLS) using descriptors like polar surface area and H-bond donors. Validate with leave-one-out cross-validation (R² > 0.7) .
Q. How can stability studies under varying storage conditions guide formulation development?
- Methodological Answer :
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B). Quantify degradation via stability-indicating HPLC methods .
- Excipient Screening : Test compatibility with common excipients (e.g., lactose, PVP) using differential scanning calorimetry (DSC) to detect unwanted interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
